molecular formula C20H15FN4O3S B11424037 3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424037
M. Wt: 410.4 g/mol
InChI Key: RDYARHDZXVOEID-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a fluorophenyl group, a nitrophenyl group, and a pyrido[2,1-b][1,3,5]thiadiazine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Introduction of the Nitrophenyl Group: This step typically involves nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.

    Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts (aluminum chloride) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural features might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl and nitrophenyl groups could play crucial roles in binding to molecular targets, while the thiadiazine core might influence the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine atoms are known for their ability to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H15FN4O3S/c21-13-5-7-14(8-6-13)23-11-24-19(26)9-16(17(10-22)20(24)29-12-23)15-3-1-2-4-18(15)25(27)28/h1-8,16H,9,11-12H2

InChI Key

RDYARHDZXVOEID-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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